(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
This compound is a chemical with the molecular formula C23H22N4O21. It is of significant interest in the scientific community due to its unique chemical structure, which lends itself as a potential lead molecule for further drug development1.
Synthesis Analysis
The compound can be synthesized by reacting pyridin-3-ol and N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)azetidine-3-carboxamide in the presence of a catalytic amount of trifluoroacetic acid (TFA) and KOtBu in methanol1. The reaction is followed by recrystallization using ethyl acetate1.
Molecular Structure Analysis
The compound has been characterized by various spectroscopic techniques including NMR, IR, and Mass spectrometry1. The NMR spectra display characteristic peaks corresponding to protons in the aromatic and pyrazolyl ring, and the azetidine moiety1. The IR spectra reveals characteristic absorption bands corresponding to C=O, C-O and C-N stretching vibrations1.
Chemical Reactions Analysis
The compound’s chemical reactions are primarily involved in its synthesis process, which involves the reaction of pyridin-3-ol and N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)azetidine-3-carboxamide1.
Physical And Chemical Properties Analysis
The compound is a yellow solid with a molecular weight of 382.45 g/mol1. It has a melting point of 181-184 ℃, and a boiling point of 562.5 ℃ at 760 mmHg1. The compound has a solubility of 4.4 mg/mL in DMSO, and 0.8 mg/ml in Ethanol1. It is insoluble in water1.Safety And Hazards
The specific safety and hazards of this compound are not mentioned in the available resources. However, it is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use1.
Future Directions
The compound finds applications in various fields including drug discovery, material science, and synthesis of complex organic molecules1. Its unique properties make it a versatile chemical compound used in scientific research1. However, the specific future directions of this compound are not mentioned in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, please refer to the original papers and resources.
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-30-19(11-18(28-30)14-6-3-2-4-7-14)22(32)31-12-16(13-31)21-27-20(29-33-21)15-8-5-9-17(10-15)23(24,25)26/h2-11,16H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHRUWJPAETEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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